molecular formula C15H17NO4S B14442072 L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- CAS No. 73092-91-8

L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)-

Cat. No.: B14442072
CAS No.: 73092-91-8
M. Wt: 307.4 g/mol
InChI Key: ZTYURBPPZDJPKW-HSBZDZAISA-N
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Description

L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions can include disulfides, sulfoxides, thiols, and sulfides, depending on the specific reaction and conditions used .

Scientific Research Applications

L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Known for its antioxidant and mucolytic properties.

    N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Studied for its role as a metabolite and its potential toxicological effects.

    N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Known for its role in detoxification processes .

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .

Properties

CAS No.

73092-91-8

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14?/m0/s1

InChI Key

ZTYURBPPZDJPKW-HSBZDZAISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1C(C=CC2=CC=CC=C12)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O

Origin of Product

United States

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